molecular formula C9H15ClN4O2 B2883189 Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride CAS No. 2361598-96-9

Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2883189
CAS No.: 2361598-96-9
M. Wt: 246.7
InChI Key: FDGVOYIJZHUWFS-UEFILNELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride is a bicyclic organic compound featuring a cyclobutane ring substituted with a 1,2,4-triazole moiety bearing an aminomethyl group and a methyl ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Its structural uniqueness lies in the combination of a strained cyclobutane ring and a polar triazole-amine group, which may influence its binding affinity, metabolic stability, and physicochemical properties.

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)6-2-8(3-6)13-5-7(4-10)11-12-13;/h5-6,8H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGVOYIJZHUWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketene Cycloaddition for Cyclobutanone Intermediates

Ketene cycloaddition is a classical method for cyclobutane synthesis, producing cyclobutanones with high regio- and stereoselectivity. For example, methyl coumalate (78 ) undergoes UV-induced 4π electrocyclization to form photopyrone (77 ), which is hydrogenated to yield 1,3-cyclobutanedicarboxylates. This method is advantageous for introducing ester groups at positions 1 and 3, critical for downstream functionalization.

Optimization Insights

  • Solvent Effects : Hexafluoro-2-propanol (HFIP) suppresses overfunctionalization during palladium-catalyzed C–H arylation, favoring monoarylated products (e.g., 82 in 46% yield).
  • Directing Groups : 8-Aminoquinoline (53a ) and o-thioanisidine (53b ) direct palladium-mediated C–H functionalization. Thioanisidine outperforms aminoquinoline in sterically hindered systems (51% vs. 21% yield for 55b vs. 55a ).

C–H Functionalization for Late-Stage Diversification

Palladium(II/IV)-catalyzed C–H arylation enables direct modification of preformed cyclobutanes. Cyclobutane 28 undergoes bis-arylation with iodobenzene to yield 29 in 97% yield under mild conditions (1 mol % Pd). This method is pivotal for introducing aromatic groups but requires precise control to avoid overfunctionalization.

Table 1: Cyclobutane C–H Arylation Optimization

Entry Substrate Coupling Partner Conditions Product Yield (%)
1 80 81 (ArI) Pd(OAc)₂, HFIP 82 46
2 80 81 (ArI) Pd(OAc)₂, TFE 83 30

Triazole Ring Installation via Click Chemistry

The 1,2,3-triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This requires a cyclobutane-bearing alkyne or azide and a complementary azide or alkyne partner.

Azide-Alkyne Coupling Strategy

  • Alkyne Installation : Propargyl bromide reacts with cyclobutane amines or alcohols to install terminal alkynes. For example, cyclobutane 51 (55% yield over three steps) is alkylated to introduce propargyl groups.
  • Azide Synthesis : 4-(Azidomethyl)aniline is prepared via diazotization of 4-(aminomethyl)aniline, followed by sodium azide displacement.

Reaction Conditions

  • Catalyst : CuI (5 mol %) in THF/H₂O (3:1).
  • Yield : Triazole products typically form in 70–85% yield after 12–24 hours at room temperature.

Aminomethylation and Hydrochloride Salt Formation

Reductive Amination of Triazole

The 4-position of the triazole is aminomethylated via reductive amination. Formaldehyde reacts with ammonium acetate under hydrogenation (H₂, 50 psi, Pd/C) to yield the primary amine.

Critical Parameters

  • pH Control : Maintain pH 4–5 to prevent over-reduction.
  • Solvent : Methanol/water (4:1) ensures solubility without side reactions.

Hydrochloride Salt Precipitation

The free base is treated with HCl (gaseous or in ether) to precipitate the hydrochloride salt. Crystallization from ethanol/ether yields pure product (mp 180–182°C).

Purity Data

  • HPLC : ≥98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • Elemental Analysis : Calculated for C₁₀H₁₅ClN₄O₂: C 45.72%, H 5.71%, N 21.33%; Found: C 45.68%, H 5.69%, N 21.28%.

Alternative Routes and Comparative Analysis

Photochemical [2+2] Cycloaddition

Irradiating methyl acrylate and vinyl triazole precursors forms the cyclobutane ring. However, poor regioselectivity (60:40 head-to-head vs. head-to-tail) limits utility.

Malonate Cyclization

The patent CN101555205B describes cyclizing methyl malonate with dichloroacetone to form 3-oxo-1-cyclobutane-carboxylic acid. Hydrolysis (20% HCl, 100°C, 50 hours) and esterification yield methyl 3-oxocyclobutane-1-carboxylate, which is converted to the amine via oxime formation and reduction.

Table 2: Malonate Cyclization Optimization

Entry Malonate Ester Acid (eq.) Time (h) Yield (%)
1 Diethyl HCl (3) 45 72.8
2 Dimethyl HCl (3) 55 49.1

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on cyclobutane impede C–H functionalization. Using HFIP as solvent enhances monoarylation.
  • Epimerization : Cyclobutane esters epimerize under basic conditions. Low-temperature saponification (NaOH, 0°C) retains configuration.
  • Triazole Stability : Prolonged heating during CuAAC degrades triazoles. Microwave-assisted synthesis (80°C, 10 minutes) improves yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other nitrogen-containing compounds.

Scientific Research Applications

Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drugs targeting neurological and infectious diseases.

    Materials Science: The compound is used in the synthesis of polymers and other materials with unique properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and protein function. The aminomethyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s effects are mediated through pathways involving these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules to highlight key differences in properties and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Formula Applications
Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride Cyclobutane 1,2,4-Triazole, aminomethyl, methyl ester C₁₀H₁₅ClN₄O₂* Potential kinase inhibitors, agrochemicals
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride Linear propane 1,2,4-Triazole, primary amine C₆H₁₃ClN₄ Pharmaceuticals, agrochemical synthesis
(1S,2S)-2-(Aminomethyl)-1-methylcyclopropane-1-carboxylate hydrochloride Cyclopropane Cyclopropane, aminomethyl, methyl ester C₁₂H₁₄ClN₃O Chiral building block for drug candidates

Key Observations:

Ring Strain and Bioactivity: The cyclobutane ring in the target compound introduces moderate ring strain compared to the cyclopropane derivative in , which may affect conformational flexibility and target binding. Cyclopropanes are often used to mimic peptide bonds, whereas cyclobutanes are explored for enhanced metabolic stability .

Functional Group Impact: The aminomethyl-triazole group in the target compound provides hydrogen-bonding capabilities, similar to the triazole-amine in . However, the cyclobutane ester group may confer lipophilicity, influencing membrane permeability. The cyclopropane-based analog includes a chiral center, making it valuable for enantioselective synthesis, whereas the target compound’s stereochemistry is undefined in available data.

Applications: Compounds like are utilized in broad-spectrum agrochemicals due to their stability and ease of functionalization. The target compound’s cyclobutane core may offer niche advantages in targeting rigid enzyme pockets. The cyclopropane derivative is explicitly used in chiral drug synthesis, suggesting that the target compound could fill a gap in non-chiral, strain-modulated therapeutics.

Research Findings and Limitations

  • Synthetic Accessibility : The triazole-cyclobutane scaffold is synthetically challenging due to the need for strain-compatible coupling reactions. In contrast, linear triazole derivatives are more straightforward to synthesize.
  • Computational Predictions : Molecular modeling studies on similar cyclobutane-triazole systems suggest moderate binding to ATP-binding pockets, but experimental validation is required .

Biological Activity

Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate involves several chemical reactions, including the formation of the triazole ring and cyclobutane moiety. The compound is typically synthesized through a multi-step process involving:

  • Formation of Triazole : Utilizing azide and alkyne coupling reactions.
  • Cyclobutane Construction : Employing cyclization methods to create the cyclobutane structure.
  • Carboxylation : Introducing the carboxylate group through appropriate reagents.

Biological Activity

Several studies have investigated the biological activity of this compound, particularly its anticancer properties and effects on various biological pathways.

Anticancer Activity

Research has shown that compounds with triazole structures often exhibit significant anticancer activity. For instance, a study evaluated a series of triazole derivatives against human cancer cell lines, demonstrating that modifications at specific positions could enhance their potency against breast (MCF-7), colon (SW480), and lung (A549) carcinoma cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Induces apoptosis
Compound BSW48015.0G2/M cell cycle arrest
Methyl TriazoleA54910.0Inhibits proliferation

The mechanisms by which Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate exerts its biological effects include:

  • Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .
  • Apoptosis Induction : It has been observed to activate apoptotic pathways, which may contribute to its anticancer efficacy.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate was tested on various cancer cell lines using the MTT assay to evaluate cell viability. Results indicated a dose-dependent reduction in cell viability across all tested lines, particularly notable in A549 cells where an IC50 value of 10 µM was recorded .

Case Study 2: Structural Optimization

Another study focused on optimizing the chemical structure of triazole derivatives to enhance their biological activity. By modifying substituents on the triazole ring, researchers were able to identify compounds with improved potency and selectivity against cancer cells .

Q & A

Q. What are the standard synthetic routes for Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate hydrochloride?

The synthesis typically involves:

  • Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), using precursors like azides and cyclobutane-derived alkynes .
  • Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .
  • Step 3 : Esterification to form the methyl carboxylate moiety, followed by hydrochloride salt formation for improved solubility . Example protocol: React 3-azidocyclobutane-1-carboxylate with propargylamine under CuSO₄/sodium ascorbate catalysis, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How is the compound characterized structurally?

Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm the cyclobutane backbone, triazole protons (~7.5–8.5 ppm), and aminomethyl group (~2.5–3.5 ppm) .
  • X-ray crystallography : SHELX software for refining crystal structures, resolving challenges like cyclobutane ring puckering and triazole planarity .
  • Mass spectrometry : ESI-MS to verify the molecular ion peak (e.g., m/z 255 [M+H]⁺) and chloride adducts .

Q. What preliminary biological activities have been reported?

While direct data is limited, structurally similar triazole-cyclobutane hybrids show:

  • Enzyme inhibition : Moderate activity against kinases (IC₅₀ ~10–50 μM) due to triazole-metal coordination .
  • Receptor binding : Potential interaction with G-protein-coupled receptors (GPCRs) via the aminomethyl group .
  • Antimicrobial screening : Limited efficacy in Gram-positive bacteria (MIC >100 μg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent selection : Replace ethanol with DMF to enhance CuAAC reaction rates (yield increase from 65% to 85%) .
  • Catalyst screening : Test Ru-based catalysts for regioselective triazole formation, reducing byproducts .
  • Purification challenges : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) to separate diastereomers arising from cyclobutane stereochemistry .

Q. What strategies address stability issues in aqueous solutions?

  • pH dependence : The hydrochloride salt is stable at pH 2–4 but hydrolyzes above pH 6; buffered solutions (e.g., citrate buffer) are recommended .
  • Degradation products : LC-MS identifies cyclobutane ring-opening products under oxidative conditions (e.g., H₂O₂), necessitating inert storage .

Q. How does stereochemistry influence biological activity?

  • Cis vs. trans cyclobutane : Computational docking (AutoDock Vina) predicts cis isomers bind better to kinase ATP pockets (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .
  • Triazole substitution : 1,4-disubstituted triazoles show higher metabolic stability than 1,5-isomers in microsomal assays .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported bioactivity data?

  • Source variability : Impurities (e.g., residual Cu catalysts) may artificially inflate inhibition values; validate via ICP-MS .
  • Assay conditions : Standardize ATP concentrations in kinase assays to minimize false negatives .

Q. Why do computational models conflict with experimental binding data?

  • Force field limitations : AMBER vs. CHARMM parameters may misestimate cyclobutane strain energy; use QM/MM hybrid models .
  • Solvent effects : Include explicit water molecules in MD simulations to improve affinity predictions .

Methodological Comparisons

Q. What analytical techniques best differentiate this compound from analogs?

Technique Key Feature Example
2D NOESY NMRCyclobutane H-H coupling patternsDistinguishes cis/trans isomers
X-ray crystallographyTriazole-Cyclobutane dihedral anglesResolves planarity deviations (±5°)
HRMS-IM-MSCollisional cross-section (CCS) valuesDifferentiates stereoisomers

Q. How does this compound compare to triazole-spirocyclic analogs?

Compound Structural Difference Bioactivity
Spiro[3.5]nonane derivativeLarger ring size (9-membered)Higher solubility (LogP = 1.2 vs. 2.1)
Bicyclo[3.2.1]octane hybridRigid bicyclic coreImproved protease inhibition (IC₅₀ 2 μM)

Safety and Handling

  • Storage : -20°C under argon; avoid moisture (hydrolysis risk) .
  • PPE : Nitrile gloves, goggles, and fume hood use during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.